Comparative Pharmacokinetics: Isoalantolactone Demonstrates 24% Higher Systemic Exposure Than Alantolactone in Rat Model
In a direct head-to-head comparison following oral administration of Radix Inulae extract to Sprague-Dawley rats, isoalantolactone exhibited superior systemic exposure relative to alantolactone. The isoalantolactone isomer achieved a 46% higher peak plasma concentration (Cmax: 37.8 ng/mL vs. 25.9 ng/mL) and a 24% greater total exposure (AUC0–12h: 6,112.3 ng·min/mL vs. 4,918.9 ng·min/mL) [1]. Additionally, isoalantolactone displayed a marginally longer elimination half-life (T1/2: 351.7 min vs. 321.0 min), indicating slightly prolonged retention [1].
| Evidence Dimension | Oral pharmacokinetics — systemic exposure (AUC) and peak concentration (Cmax) |
|---|---|
| Target Compound Data | Cmax: 37.8 ng/mL; AUC0–12h: 6,112.3 ng·min/mL; T1/2: 351.7 min; Tmax: 120 min |
| Comparator Or Baseline | Alantolactone: Cmax: 25.9 ng/mL; AUC0–12h: 4,918.9 ng·min/mL; T1/2: 321.0 min; Tmax: 90 min |
| Quantified Difference | Cmax: +46% (37.8 vs 25.9 ng/mL); AUC0–12h: +24% (6,112.3 vs 4,918.9 ng·min/mL); T1/2: +30.7 min longer |
| Conditions | Sprague-Dawley rats, oral administration of total Radix Inulae extract, UPLC-MS/MS quantification |
Why This Matters
Higher systemic exposure and prolonged half-life suggest that isoalantolactone may require lower dosing frequency or achieve greater target engagement at equivalent doses compared to alantolactone, a key consideration for in vivo experimental design and lead optimization.
- [1] Xu R, et al. Pharmacokinetics, Tissue Distribution and Excretion of Isoalantolactone and Alantolactone in Rats after Oral Administration of Radix Inulae Extract. Molecules. 2015;20(5):7719-7736. View Source
